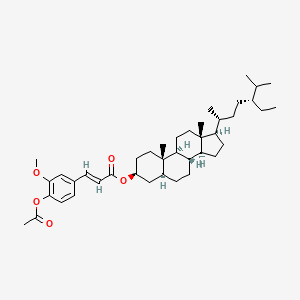

Stigmastanol O-Acetyl-trans-ferulate

Description

Stigmastanol O-Acetyl-trans-ferulate is a stanol ester derivative formed by combining stigmastanol (a saturated phytosterol) with acetylated trans-ferulic acid.

Properties

Molecular Formula |

C41H62O5 |

|---|---|

Molecular Weight |

634.9 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H62O5/c1-9-30(26(2)3)13-10-27(4)34-16-17-35-33-15-14-31-25-32(20-22-40(31,6)36(33)21-23-41(34,35)7)46-39(43)19-12-29-11-18-37(45-28(5)42)38(24-29)44-8/h11-12,18-19,24,26-27,30-36H,9-10,13-17,20-23,25H2,1-8H3/b19-12+/t27-,30-,31+,32+,33+,34-,35+,36+,40+,41-/m1/s1 |

InChI Key |

SNPAISFSKNCQCE-QIDXIAQLSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stigmastanol O-Acetyl-trans-ferulate typically involves the esterification of stigmastanol with ferulic acid. One common method is the chemoenzymatic approach, which uses enzymes like lipases to catalyze the esterification reaction. The reaction conditions often include the use of organic solvents such as hexane or ethyl acetate and temperatures ranging from 30°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using immobilized enzymes to enhance yield and efficiency. The use of bioreactors and continuous flow systems can further optimize the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Stigmastanol O-Acetyl-trans-ferulate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.

Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Stigmastanol O-Acetyl-trans-ferulate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in modulating cholesterol metabolism and anti-inflammatory pathways.

Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and reducing inflammation.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits

Mechanism of Action

The mechanism of action of Stigmastanol O-Acetyl-trans-ferulate involves several molecular targets and pathways:

Cholesterol Metabolism: Inhibits the absorption of cholesterol in the intestines and reduces its biosynthesis in the liver.

Anti-inflammatory Effects: Reduces the levels of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stigmastanol O-Acetyl-trans-ferulate belongs to the stanol ester family, which differs from sterols (e.g., β-sitosterol) in saturation and esterification. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Properties

Key Observations:

Saturation vs. Unsaturation: Stigmastanol lacks the Δ<sup>5</sup> double bond present in β-sitosterol, reducing its oxidative susceptibility and altering its lipid interaction mechanisms .

Toxicity Profile: Stigmastanol exhibits acute oral, dermal, and inhalation toxicity (GHS Category 3), whereas β-sitosterol and n-hexadecanoic acid are generally recognized as safe (GRAS) in dietary contexts .

Cholesterol-Lowering Efficacy

- Stigmastanol esters inhibit intestinal cholesterol absorption by competing with dietary cholesterol for micelle incorporation, similar to β-sitosterol but with higher saturation-driven stability .

- β-Sitosterol , however, is more extensively studied and utilized in functional foods due to its broader commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.